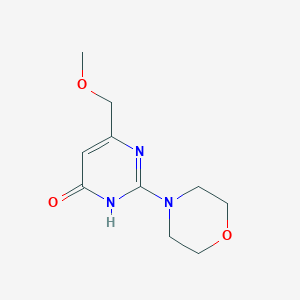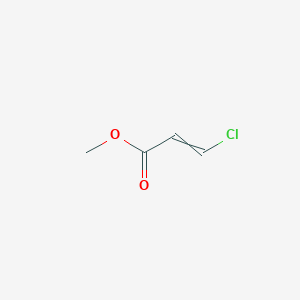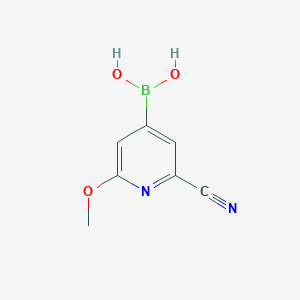
(2-Cyano-6-methoxypyridin-4-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-6-methoxypyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2-Cyano-6-methoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) and a palladium catalyst . The reaction conditions often include a base such as potassium acetate (KOAc) and are conducted under an inert atmosphere at moderate temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes continuous flow setups for handling organolithium chemistry and electrophilic quenching . These methods ensure high yields and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyano-6-methoxypyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalysts (e.g., PdCl2(dppf)), and bases like potassium acetate (KOAc)
Conditions: Inert atmosphere, moderate temperatures, and sometimes the use of photoinduced borylation methods.
Major Products: The major products formed from these reactions are typically aryl or vinyl boronates, which can be further utilized in various organic synthesis applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Cyano-6-methoxypyridin-4-yl)boronic acid is widely used in the Suzuki-Miyaura coupling reaction to synthesize complex organic molecules . This reaction is crucial for the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the synthesis of biologically active molecules . It is also used in the development of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials . Its role in the synthesis of complex organic compounds makes it indispensable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2-Cyano-6-methoxypyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Cyanophenylboronic acid
Uniqueness: (2-Cyano-6-methoxypyridin-4-yl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions . The presence of both cyano and methoxy groups enhances its versatility in organic synthesis compared to other boronic acids .
Eigenschaften
Molekularformel |
C7H7BN2O3 |
|---|---|
Molekulargewicht |
177.96 g/mol |
IUPAC-Name |
(2-cyano-6-methoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c1-13-7-3-5(8(11)12)2-6(4-9)10-7/h2-3,11-12H,1H3 |
InChI-Schlüssel |
UPIIJSQQYUJJQD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)OC)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
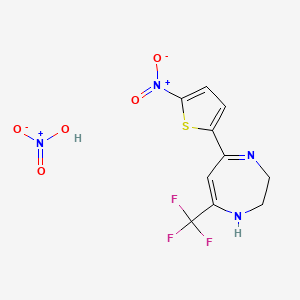

![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)

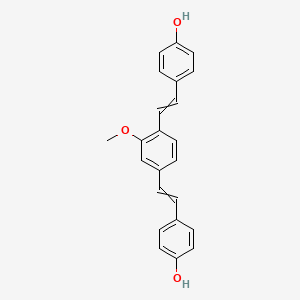
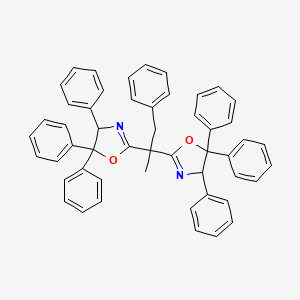
![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)
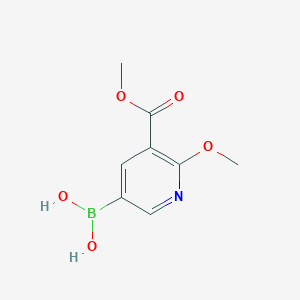
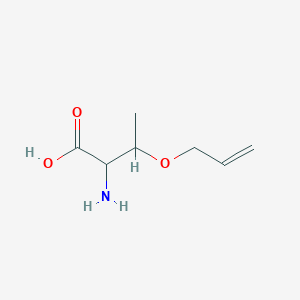
![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
